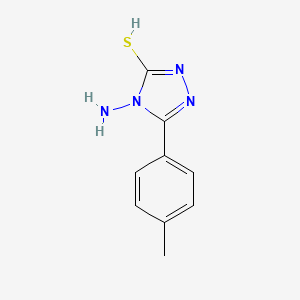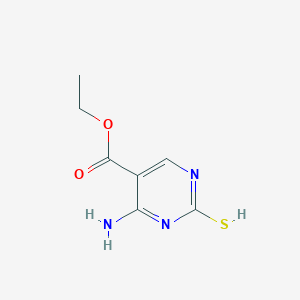![molecular formula C13H17N3O4S B7760776 3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7760776.png)
3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate is a complex organic compound characterized by its benzimidazole core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a dimethylsulfamoyl group, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Alkylation: The final step involves the alkylation of the benzimidazole core with a suitable alkylating agent to introduce the propanoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The benzimidazole core can intercalate with DNA, affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Dimethylsulfamoyl-1,3-diethyl-2-methyl-3H-benzoimidazol-1-ium
- 3-[6-(Dimethylsulfamoyl)-3-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-1-yl]-1-propanesulfonate
Uniqueness
Compared to similar compounds, 3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the propanoate group enhances its solubility and bioavailability, making it a more versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-15(2)21(19,20)9-4-5-11-10(8-9)14-12(16(11)3)6-7-13(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQLURJFXMSFSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(NC2=C1C=CC(=C2)S(=O)(=O)N(C)C)CCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(NC2=C1C=CC(=C2)S(=O)(=O)N(C)C)CCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid](/img/structure/B7760788.png)


